Cas no 872-93-5 (3-Methylsulfolane)

3-Methylsulfolane structure
3-Methylsulfolane structure
商品名:3-Methylsulfolane
CAS番号:872-93-5
MF:C5H10O2S
メガワット:134.196700572968
MDL:MFCD00005487
CID:722361
PubChem ID:87572493

3-Methylsulfolane 化学的及び物理的性質

名前と識別子

    • Thiophene,tetrahydro-3-methyl-, 1,1-dioxide
    • 3-Methylsulfolane
    • 3-methylthiolane 1,1-dioxide
    • 3-Methyltetrahydrothiophene 1,1-Dioxide
    • Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
    • NSC77078
    • 3-methylthiolane-1,1-dione
    • CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • STL454393
    • 7323AF
    • 3-Methylthiacyclopentane 1,1-dioxide
    • FCH1112830
    • M0436
    • ST50179523
    • 3-Methyl-1λ6-thiolane-1,1-dione
    • 3-Methyltetramethylene sulfone
    • NSC 77078
    • Tetrahydro-3-methylthiophene S,S-dioxide
    • F14688
    • MFCD00005487
    • SCHEMBL98606
    • 3-methyl-1-thiolane-1,1-dione
    • NSC-77078
    • CS-0205141
    • DTXSID40870789
    • AS-47621
    • 872-93-5
    • 3-methyl-1lambda-thiolane-1,1-dione
    • 3-Methyl sulfolane
    • DTXCID60818481
    • AKOS002275034
    • NS00042608
    • EINECS 212-833-9
    • DB-056990
    • MDL: MFCD00005487
    • インチ: 1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
    • InChIKey: CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • ほほえんだ: O=S1(CC(C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 134.04000
  • どういたいしつりょう: 134.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 42.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.20
  • ゆうかいてん: 0.5°C
  • ふってん: 104°C/3mmHg(lit.)
  • フラッシュポイント: 154.4 °C
  • 屈折率: 1.4750 to 1.4790
  • PSA: 42.52000
  • LogP: 1.52180
  • ようかいせい: 未確定

3-Methylsulfolane セキュリティ情報

3-Methylsulfolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methylsulfolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D757891-250g
3-Methylsulfolane
872-93-5 98.0%
250g
$675 2023-05-17
abcr
AB138982-25 g
3-Methylsulfolane, 96%; .
872-93-5 96%
25 g
€124.90 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OE239-5g
3-Methylsulfolane
872-93-5 98.0%(GC)
5g
¥254.0 2022-06-10
Apollo Scientific
OR932465-100g
3-Methylsulfolane
872-93-5 98+%
100g
£254.00 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275811-250g
3-Methylsulfolane
872-93-5 98%
250g
¥5462.00 2024-04-27
abcr
AB138982-25g
3-Methylsulfolane, 96%; .
872-93-5 96%
25g
€124.90 2025-02-13
eNovation Chemicals LLC
D757891-25g
3-METHYLSULFOLANE
872-93-5 98.0%
25g
$190 2025-02-22
Aaron
AR003KGZ-5g
3-Methylsulfolane
872-93-5 98%
5g
$32.00 2025-01-22
A2B Chem LLC
AB65399-25g
3-Methylsulfolane
872-93-5 >98.0%(GC)
25g
$97.00 2024-04-19
1PlusChem
1P003K8N-25g
3-METHYLSULFOLANE
872-93-5 >98.0%(GC)
25g
$96.00 2025-02-20

3-Methylsulfolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
リファレンス
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Benzene ;  reflux
1.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
1.3 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Disodium sulfide Solvents: Ethanol ,  Water
2.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
3.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
3.3 Solvents: Diethyl ether ;  rt
3.4 Solvents: Ethanol ;  overnight, rt
4.1 Solvents: Benzene ;  reflux
4.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
4.3 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Solvents: Ethanol ;  overnight, rt
2.1 Solvents: Benzene ;  reflux
2.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
2.3 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
1.2 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
2.1 Reagents: Disodium sulfide
3.1 Reagents: Hydrogen peroxide
リファレンス
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

ごうせいかいろ 7

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
4.1 Reagents: Disodium sulfide
5.1 Reagents: Hydrogen peroxide
リファレンス
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Methyl iodide Solvents: Diethyl ether
2.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
2.2 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Disodium sulfide
2.1 Reagents: Hydrogen peroxide
リファレンス
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Methyl iodide Solvents: Diethyl ether
3.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
3.2 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 11

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
3.1 Reagents: Disodium sulfide
4.1 Reagents: Hydrogen peroxide
リファレンス
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
2.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
2.3 Solvents: Diethyl ether ;  rt
2.4 Solvents: Ethanol ;  overnight, rt
3.1 Solvents: Benzene ;  reflux
3.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
3.3 Reagents: Carbon tetrachloride
リファレンス
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tributyltin oxide
1.2 Reagents: Tributylstannane
リファレンス
Ring closure of 2-thia- and 2-sulfonyl-5-hexenyl radicals
Della, Ernest W.; et al, Tetrahedron Letters, 2000, 41(41), 7987-7990

3-Methylsulfolane Raw materials

3-Methylsulfolane Preparation Products

3-Methylsulfolane 関連文献

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(CAS:872-93-5)3-Methylsulfolane
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清らかである:99%
はかる:250g
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